molecular formula C28H24N2O5S B13368861 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one

1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one

Cat. No.: B13368861
M. Wt: 500.6 g/mol
InChI Key: BCAXYFZAWLBROD-UARHWRLFSA-N
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Description

1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one involves multiple steps, typically starting with the preparation of the benzodioxole and phenoxy intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)-1-propanone: Known for its use in organic synthesis.

    (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Studied for its pharmacological properties.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Used in the synthesis of various organic compounds.

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

1-[(2R,3S)-2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxyazetidin-1-yl]-9b-methylsulfanyl-4,5-dihydro-1H-azeto[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C28H24N2O5S/c1-36-28-20-10-6-5-7-17(20)13-14-29(28)27(32)25(28)30-23(18-11-12-21-22(15-18)34-16-33-21)24(26(30)31)35-19-8-3-2-4-9-19/h2-12,15,23-25H,13-14,16H2,1H3/t23-,24+,25?,28?/m1/s1

InChI Key

BCAXYFZAWLBROD-UARHWRLFSA-N

Isomeric SMILES

CSC12C(C(=O)N1CCC3=CC=CC=C23)N4[C@@H]([C@@H](C4=O)OC5=CC=CC=C5)C6=CC7=C(C=C6)OCO7

Canonical SMILES

CSC12C(C(=O)N1CCC3=CC=CC=C23)N4C(C(C4=O)OC5=CC=CC=C5)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

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